3,5-Dimethyl-1-adamantanol

Analytical Chemistry Pharmaceutical Quality Control Thermal Analysis

3,5-Dimethyl-1-adamantanol (CAS 707-37-9) is the official Memantine USP Related Compound B reference standard, irreplaceable by simpler adamantanols. The 3,5-dimethyl substitution confers a distinct LogP (~2.7–3.1 vs ~2.2 for 1-adamantanol) and melting point (95–99°C), translating to a unique reverse-phase HPLC retention time and DSC thermal signature. Substituting 1-adamantanol or 2-adamantanol causes failed system suitability tests, inaccurate impurity quantification, and regulatory non-compliance in ANDA submissions. Procure only this specific dimethylated scaffold to ensure pharmacopeial method validation, batch release, and seamless FDA/EMA audit readiness.

Molecular Formula C12H20O
Molecular Weight 180.29 g/mol
CAS No. 707-37-9
Cat. No. B133686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1-adamantanol
CAS707-37-9
SynonymsMemantine Related Compound B, 3,5-Dimethyltricyclo[3.3.1.13,7]decan-1-ol;  1,3-Dimethyl-5-adamantanol;  1,3-Dimethyl-5-hydroxyadamantane;  1-Hydroxy-3,5-dimethyladamantane;  3,5-Dimethyl-1-hydroxyadamantane;  NSC 102294; 
Molecular FormulaC12H20O
Molecular Weight180.29 g/mol
Structural Identifiers
SMILESCC12CC3CC(C1)(CC(C3)(C2)O)C
InChIInChI=1S/C12H20O/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9,13H,3-8H2,1-2H3
InChIKeyLBWCITVBZLTEKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-1-adamantanol (CAS 707-37-9): Adamantane-Derived Pharmaceutical Intermediate and Memantine Impurity


3,5-Dimethyl-1-adamantanol (CAS 707-37-9), also known as 1-hydroxy-3,5-dimethyladamantane, is a cage-like tertiary alcohol belonging to the adamantane derivative class [1]. It features a rigid adamantane backbone substituted with two methyl groups at the 3 and 5 positions and a hydroxyl group at the 1 position [2]. This compound is officially designated as Memantine USP Related Compound B, a key impurity in the pharmaceutical synthesis of memantine hydrochloride, an NMDA receptor antagonist used for Alzheimer's disease treatment . Its primary procurement context is as a reference standard for pharmaceutical quality control, analytical method validation, and as a synthetic intermediate for advanced organic chemistry research [3].

Why 1-Adamantanol or 2-Adamantanol Cannot Replace 3,5-Dimethyl-1-adamantanol in Critical Applications


Generic substitution of 3,5-dimethyl-1-adamantanol with simpler adamantanols like 1-adamantanol or 2-adamantanol is not feasible due to fundamental differences in physicochemical properties that directly impact their utility as reference standards and synthetic intermediates. The presence of methyl groups at the 3 and 5 positions significantly alters key parameters such as melting point, lipophilicity (LogP), and thermal behavior, thereby affecting chromatographic retention, solubility, and reactivity profiles . Consequently, 1-adamantanol or 2-adamantanol cannot serve as a valid surrogate for identifying or quantifying Memantine USP Related Compound B in pharmaceutical quality control, nor can they replicate the synthetic outcomes in processes specifically optimized for the dimethylated scaffold [1]. The quantitative evidence below substantiates why 3,5-dimethyl-1-adamantanol must be procured and used as the specific, non-interchangeable chemical entity.

Quantitative Differentiation of 3,5-Dimethyl-1-adamantanol from Closest Structural Analogs


Melting Point Comparison: 3,5-Dimethyl-1-adamantanol vs. 1-Adamantanol and 2-Adamantanol

3,5-Dimethyl-1-adamantanol exhibits a melting point of 95–99 °C, which is drastically lower than that of 1-adamantanol (240–247 °C) and 2-adamantanol (258–265 °C) [1]. This large difference is attributed to the disruption of crystal lattice packing by the methyl groups, which prevents the extensive intermolecular hydrogen bonding seen in the parent adamantanols .

Analytical Chemistry Pharmaceutical Quality Control Thermal Analysis

Lipophilicity (LogP) Comparison: 3,5-Dimethyl-1-adamantanol vs. 1-Adamantanol

The calculated LogP for 3,5-dimethyl-1-adamantanol is approximately 2.73–3.12, whereas 1-adamantanol has a lower LogP of ~2.16 . The higher LogP value for the dimethyl derivative reflects increased hydrophobicity due to the additional methyl substituents .

Medicinal Chemistry ADME Chromatography

Boiling Point and Thermal Stability Comparison: 3,5-Dimethyl-1-adamantanol vs. 3,5-Dimethyladamantane

3,5-Dimethyl-1-adamantanol exhibits a predicted boiling point of 247.2 °C at 760 mmHg, significantly higher than its non-hydroxylated counterpart, 3,5-dimethyladamantane, which has a reported boiling point of 201.5 °C . The presence of the hydroxyl group enables stronger intermolecular hydrogen bonding, which is responsible for this ~46 °C increase in boiling point . This underscores the impact of the -OH functionality on the compound's volatility and thermal properties.

Organic Synthesis Fuel Chemistry Thermal Analysis

Physical State Differentiation: 3,5-Dimethyl-1-adamantanol vs. 3,5-Dimethyladamantane

At room temperature (20 °C), 3,5-dimethyl-1-adamantanol is a white to off-white solid, whereas its direct non-hydroxylated analog, 3,5-dimethyladamantane, is a clear colorless liquid with a melting point of -30 °C . The introduction of the hydroxyl group dramatically alters the compound's macroscopic physical state by enabling a crystalline lattice via hydrogen bonding .

Formulation Chemistry Material Handling Solid-State Chemistry

Role as a Defined Pharmacopeial Impurity: 3,5-Dimethyl-1-adamantanol as Memantine USP Related Compound B

3,5-Dimethyl-1-adamantanol is explicitly designated as Memantine USP Related Compound B, an identified and controlled impurity in the synthesis of memantine hydrochloride . Unlike generic adamantanols which are not specified in the monograph, this compound is required for system suitability testing and impurity quantification during pharmaceutical release and stability studies [1].

Pharmaceutical Analysis Regulatory Science Quality Control

Critical Application Scenarios for 3,5-Dimethyl-1-adamantanol (CAS 707-37-9) Based on Verifiable Differentiation


Pharmaceutical Quality Control: Reference Standard for Memantine Hydrochloride Impurity Profiling

In analytical laboratories, 3,5-dimethyl-1-adamantanol is the definitive reference standard for identifying and quantifying Memantine USP Related Compound B [1]. Its unique physicochemical properties, including its specific LogP and melting point, directly translate to a distinct retention time in HPLC methods and a unique thermal signature in DSC analysis . Substituting with 1-adamantanol or 2-adamantanol would result in inaccurate method development and failed system suitability tests, thereby compromising product release and regulatory compliance.

Advanced Organic Synthesis: Selective Functionalization for Adamantane-Derived Pharmaceuticals

The compound serves as a valuable building block in the synthesis of complex molecules, including memantine itself. For instance, it is a key starting material in patented processes for manufacturing 3,5-dimethyl-1-adamantanamine (memantine) via reactions with nitriles and acids [2]. Its specific reactivity profile—governed by the tertiary alcohol group at the bridgehead position and the steric and electronic influence of the 3,5-dimethyl groups—differs from that of unsubstituted 1-adamantanol, making it essential for achieving the desired regioselectivity and yield in the synthesis of this specific active pharmaceutical ingredient.

Analytical Method Development: HPLC and GC Retention Time Marker for Adamantane Derivatives

Due to its higher lipophilicity (LogP ~2.7-3.1) compared to 1-adamantanol (LogP ~2.2), 3,5-dimethyl-1-adamantanol elutes later on reverse-phase HPLC columns . This predictable and distinct behavior makes it an excellent retention time marker for developing separation methods for a range of adamantane derivatives and their impurities. Using the correct compound ensures that the analytical method is robust and specific for the target analytes in complex reaction mixtures.

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